molecular formula C17H14IN3O3S B12471019 N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B12471019
M. Wt: 467.3 g/mol
InChI Key: VHOIDCFWOBQDKK-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides

Properties

Molecular Formula

C17H14IN3O3S

Molecular Weight

467.3 g/mol

IUPAC Name

N-(4-iodophenyl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H14IN3O3S/c1-23-14-8-2-11(3-9-14)16-20-21-17(24-16)25-10-15(22)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,22)

InChI Key

VHOIDCFWOBQDKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the iodophenyl and methoxyphenyl groups One common synthetic route involves the reaction of 4-iodoaniline with 4-methoxybenzohydrazide to form the intermediate hydrazone, which is then cyclized to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the iodophenyl group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the iodophenyl moiety.

Scientific Research Applications

N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the sulfur atom play crucial roles in its binding to target proteins or enzymes, potentially modulating their activity. The iodophenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Uniqueness

The presence of the iodine atom in N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide distinguishes it from its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with molecular targets, potentially leading to unique biological and chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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